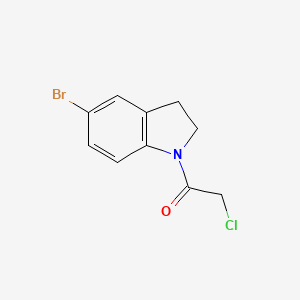![molecular formula C14H16N2O2 B7536229 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile, also known as FCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile for lab experiments is its high potency and specificity. It has been shown to exhibit antitumor activity at low concentrations, making it a potentially useful tool for studying cancer biology. However, one limitation of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of the molecular mechanisms underlying its antitumor and neuroprotective effects. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile in animal models and clinical trials.
Synthesis Methods
The synthesis of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile involves the reaction of furan-2-carboxylic acid with cyclopropanecarbonyl chloride, followed by the reaction with piperidine-4-carbonitrile. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicine and drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-(furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-10-3-5-16(6-4-10)14(17)12-8-11(12)13-2-1-7-18-13/h1-2,7,10-12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNAWSWFRDKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2CC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)

